molecular formula C10H10BrNO2S B14215547 1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro- CAS No. 830319-69-2

1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro-

Cat. No.: B14215547
CAS No.: 830319-69-2
M. Wt: 288.16 g/mol
InChI Key: NALLRVWEROTBLD-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro- is a compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a bromophenyl group and a sulfonyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro- can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro- involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro- is unique due to the presence of both the bromophenyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

830319-69-2

Molecular Formula

C10H10BrNO2S

Molecular Weight

288.16 g/mol

IUPAC Name

1-(2-bromophenyl)sulfonyl-2,3-dihydropyrrole

InChI

InChI=1S/C10H10BrNO2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-3,5-7H,4,8H2

InChI Key

NALLRVWEROTBLD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C=C1)S(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

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